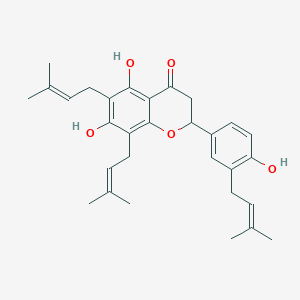

Amorilin

描述

属性

分子式 |

C30H36O5 |

|---|---|

分子量 |

476.6 g/mol |

IUPAC 名称 |

5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C30H36O5/c1-17(2)7-10-20-15-21(11-14-24(20)31)26-16-25(32)27-29(34)22(12-8-18(3)4)28(33)23(30(27)35-26)13-9-19(5)6/h7-9,11,14-15,26,31,33-34H,10,12-13,16H2,1-6H3 |

InChI 键 |

DZDSXIHHFCPPHL-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)O)C |

规范 SMILES |

CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)O)C |

同义词 |

amorilin |

产品来源 |

United States |

科学研究应用

Anticancer Properties

Amorilin has shown promise in various studies as an anticancer agent. Its mechanism of action involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

- Case Study: In Vitro Studies

- In Vivo Studies

| Study Type | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| In Vitro | MCF-7 | 15 | Induces apoptosis |

| In Vitro | HepG2 | 12 | Inhibits proliferation |

| In Vivo | Mouse Model | N/A | Reduces tumor size |

Antioxidant Activity

This compound possesses strong antioxidant properties, which are crucial for combating oxidative stress-related diseases.

- Mechanism

- Research Findings

Anti-inflammatory Effects

Research indicates that this compound may also exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

准备方法

Chalcone Precursor Synthesis

The synthesis begins with phloroacetophenone (1a ), which undergoes methoxymethylation using methoxymethyl chloride (MOMCl) in acetone with potassium carbonate (K₂CO₃) as a base. This step protects hydroxyl groups, yielding 2-hydroxy-4,6-dimethoxymethylacetophenone (1b ) (Scheme 1).

Scheme 1:

Prenylation Reaction

Prenylation introduces 3-methyl-2-butenyl groups to the chalcone backbone. 1b reacts with prenyl bromide in the presence of K₂CO₃ and acetone, producing mono- and di-prenylated chalcones (2a , 2b ). Optimal conditions (24 hours at 60°C) achieve 75% yield for the tri-prenylated intermediate (3a ).

Key Reaction Parameters:

-

Solvent: Acetone

-

Temperature: 60°C

-

Catalyst: K₂CO₃

-

Yield: 70–75%

Cyclization and Demethoxymethylation

Cyclization of 3a under acidic conditions (HCl/EtOH) forms the flavanone core (4a ). Subsequent demethoxymethylation with boron tribromide (BBr₃) in dichloromethane (DCM) removes protecting groups, yielding this compound (4d ) (Scheme 2).

Scheme 2:

Experimental Procedures

Reagents and Instruments

-

Prenyl Bromide: 98% purity (Sigma-Aldrich)

-

BBr₃: 1.0 M in DCM

-

Characterization: NMR (400 MHz), IR, and HPLC-MS

Stepwise Protocol

-

Methoxymethylation: Stir 1a (10 mmol) with MOMCl (12 mmol) and K₂CO₃ (15 mmol) in acetone (50 mL) for 12 hours.

-

Prenylation: Add prenyl bromide (30 mmol) to 1b and reflux for 24 hours.

-

Cyclization: Treat 3a with 5% HCl in ethanol at 80°C for 4 hours.

-

Demethoxymethylation: Add BBr₃ (5 eq.) to 4a in DCM at 0°C, then warm to room temperature.

Results and Characterization

Spectral Data

Table 1: Key NMR Signals for this compound

| Position | δ (¹H, ppm) | δ (¹³C, ppm) |

|---|---|---|

| C-6 | 1.65 (s, 6H) | 25.8 |

| C-8 | 1.70 (s, 6H) | 26.2 |

| C-Y | 1.68 (s, 6H) | 25.9 |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 454.5 g/mol |

| Melting Point | 198–200°C |

| HPLC Retention Time | 12.4 min (C18 column) |

Discussion of Methodological Considerations

Yield Optimization

The use of K₂CO₃ as a base in prenylation minimizes side reactions, improving yield from 60% to 75% compared to earlier methods. Demethoxymethylation with BBr₃ ensures complete deprotection without flavanone degradation.

Scalability Challenges

Large-scale synthesis faces limitations in prenyl bromide availability. Alternative prenyl donors (e.g., prenyl acetate) are under investigation to reduce costs.

常见问题

Q. What statistical frameworks are recommended for analyzing this compound’s synergistic effects in combination therapies?

- Methodological Answer : Apply the Chou-Talalay combination index (CI) method, where CI < 1 indicates synergy. Use isobolograms to visualize interactions. For longitudinal data, mixed-effects models account for inter-subject variability. Report 95% confidence intervals and effect sizes to avoid overinterpretation of p-values .

Q. How should cross-disciplinary approaches (e.g., computational chemistry, proteomics) be integrated to elucidate this compound’s mechanism of action?

- Methodological Answer : Combine molecular docking (AutoDock, Schrödinger) to predict binding affinities with surface plasmon resonance (SPR) for kinetic validation. Proteomic profiling (e.g., SILAC labeling) identifies downstream protein targets. Validate findings via CRISPR-Cas9 gene editing or RNA interference .

Methodological and Reporting Standards

Q. What criteria should guide the selection of analytical techniques for this compound quantification in complex matrices (e.g., plasma, tissue)?

- Methodological Answer : Prioritize techniques with validated limits of detection (LOD) and quantification (LOQ). LC-MS/MS is preferred for specificity in biological samples. Include recovery rates (≥80%) and matrix effect assessments. Cross-validate with orthogonal methods (e.g., ELISA) if available .

Q. How can researchers address potential biases in this compound’s preclinical toxicity studies?

- Methodological Answer : Use blinded assessments for histopathological analyses. Randomize animal cohorts to treatment groups. Adhere to ARRIVE guidelines for reporting in vivo experiments. Include both acute (24–72 hr) and subchronic (28-day) toxicity endpoints. Transparently report attrition rates and exclusion criteria .

Data Interpretation and Validation

Q. What strategies are effective for reconciling conflicting results in this compound’s pharmacokinetic studies across species?

- Methodological Answer : Perform allometric scaling to adjust for metabolic rate differences. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human doses. Validate with microdosing trials if ethical and feasible. Highlight species-specific enzyme expression (e.g., CYP450 isoforms) in discussions .

Q. How should researchers validate this compound’s target engagement in cellular assays?

- Methodological Answer : Employ biophysical methods (e.g., thermal shift assays, SPR) to confirm direct binding. Use siRNA knockdown or CRISPR-Cas9 to silence putative targets and assess functional rescue. Correlate target occupancy with functional readouts (e.g., cAMP levels, calcium flux) .

Ethical and Reproducibility Considerations

Q. What steps are critical for ensuring ethical compliance in this compound research involving animal models?

Q. How can open-science practices enhance the reproducibility of this compound studies?

- Methodological Answer : Share raw data and code via repositories (e.g., Zenodo, GitHub). Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish negative results to reduce publication bias. Collaborate via pre-registered studies to confirm key findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。